molecular formula C22H20N4O8 B2539347 1-(Pyridin-3-yl)cyclopropanamine 4-nitrobenzoate(1:2) CAS No. 1820650-49-4

1-(Pyridin-3-yl)cyclopropanamine 4-nitrobenzoate(1:2)

Cat. No. B2539347
CAS RN: 1820650-49-4
M. Wt: 468.422
InChI Key: AFFSMZFUWJJPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridin-3-yl group attached to a cyclopropanamine, which is further connected to two 4-nitrobenzoate groups. The InChI code provided gives a detailed description of the molecular structure .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 468.422. More specific physical and chemical properties might be found in specialized chemical literature or databases.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study focused on the synthesis of fused heterocyclic 1,2,4-triazoles utilizing iodine(III)-mediated oxidative cyclization, showcasing the chemical versatility of related pyridinyl compounds. The resulting compounds exhibited potent antimicrobial properties, highlighting their potential in medicinal chemistry (Prakash et al., 2011).

  • Another research detailed the preparation of novel pyridine-based ether ester diamines, leading to the synthesis of thermally stable poly (ether ester amide)s. This study underlines the importance of pyridine derivatives in developing materials with enhanced thermal stability (Mehdipour‐Ataei et al., 2004).

Biological Applications and Anticancer Activity

  • Research into the condensation of iminodiacetic acid with various amines, including pyridinyl derivatives, yielded piperazine-2,6-dione derivatives with significant anticancer activity against multiple cancer cell lines. This exemplifies the potential use of pyridinyl compounds in the development of new anticancer agents (Kumar et al., 2013).

Antimicrobial Agents

  • A series of novel compounds including pyridinyl moieties was synthesized and evaluated for their insecticidal and fungicidal activities. The study demonstrates the potential of pyridinyl compounds as base structures for developing new antimicrobial agents (Zhu et al., 2014).

Material Science and Sensing Applications

  • Tetraphenylethylene immobilized metal-organic frameworks incorporating pyridinyl ligands were developed as highly sensitive fluorescent sensors for detecting nitroaromatic explosives and chromium compounds. This application underscores the utility of pyridinyl derivatives in creating advanced materials for sensing and detection purposes (Wu et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-nitrobenzoic acid;1-pyridin-3-ylcyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2C7H5NO4/c9-8(3-4-8)7-2-1-5-10-6-7;2*9-7(10)5-1-3-6(4-2-5)8(11)12/h1-2,5-6H,3-4,9H2;2*1-4H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFSMZFUWJJPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CN=CC=C2)N.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-yl)cyclopropanamine 4-nitrobenzoate(1:2)

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